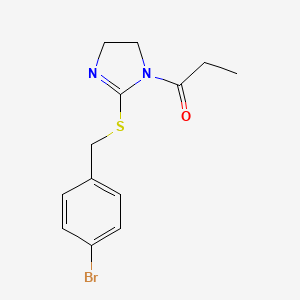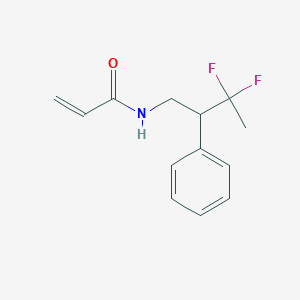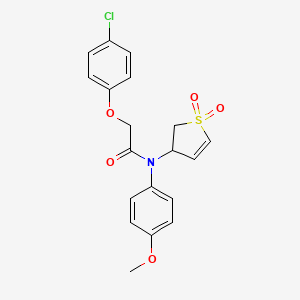![molecular formula C9H13Cl2N B2726827 2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 1824293-97-1](/img/structure/B2726827.png)
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity. The compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethan-1-amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(Chloromethyl)benzaldehyde.
Reduction: The 3-(Chloromethyl)benzaldehyde is reduced to 3-(Chloromethyl)benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The 3-(Chloromethyl)benzyl alcohol is then subjected to amination with ethan-1-amine in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(Chloromethyl)benzaldehyde or 3-(Chloromethyl)benzoic acid.
Reduction: 2-[3-(Methyl)phenyl]ethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Methyl)phenyl]ethan-1-amine hydrochloride
- 2-[3-(Bromomethyl)phenyl]ethan-1-amine hydrochloride
- 2-[3-(Hydroxymethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
IUPAC Name |
2-[3-(chloromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-7-9-3-1-2-8(6-9)4-5-11;/h1-3,6H,4-5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQCYNLUJBPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)methylene]-N-phenethylhydrazine-1-carbothioamide](/img/structure/B2726749.png)
![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
![3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2726751.png)

![12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-6-carboxylic acid](/img/structure/B2726756.png)
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B2726762.png)
![8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)

![N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2726767.png)
